molecular formula C7H9Cl2N3 B3105264 2,4-Dichloro-6-isopropylpyrimidin-5-amine CAS No. 1523617-86-8

2,4-Dichloro-6-isopropylpyrimidin-5-amine

Cat. No. B3105264
CAS RN: 1523617-86-8
M. Wt: 206.07 g/mol
InChI Key: QYUIYESIGOYMCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-isopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H9Cl2N3 . It has a molecular weight of 206.07 g/mol.


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-isopropylpyrimidin-5-amine and similar compounds often involves aromatic nucleophilic substitution reactions . For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . Another method involves the use of organolithium reagents for regioselective synthesis .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-isopropylpyrimidin-5-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms, an isopropyl group, and an amine group.


Chemical Reactions Analysis

Pyrimidines, including 2,4-Dichloro-6-isopropylpyrimidin-5-amine, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Anti-Inflammatory Activities

Pyrimidines, including 2,4-Dichloro-6-isopropylpyrimidin-5-amine, display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antiviral Applications

Substitution at position 5 of the pyrimidine moiety has been used in the past to improve the biological property of several pharmacologically interesting pyrimidine derivatives with anti-HIV activity .

Anti-Influenza Applications

The compound can also be used in the development of anti-influenza drugs .

Inhibitory Activity Against Human Thymidine Phosphorylase

2,4-Dichloro-6-isopropylpyrimidin-5-amine can be used in the development of drugs with inhibitory activity against human thymidine phosphorylase .

Antioxidative Activity

The compound has antioxidative activity, which can be beneficial in various health conditions .

Synthesis of Other Compounds

2,4-Dichloro-6-isopropylpyrimidin-5-amine can be used in the synthesis of other compounds, such as (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .

Production of Antiviral Nucleotide Derivatives

A novel pyrimidine derivative, N- (2-amino-4,6-dichloropyrimidine-5-yl)formamide for use, e.g., in the production of antiviral nucleotide derivatives, can be made by a process involving 2,4-Dichloro-6-isopropylpyrimidin-5-amine .

Future Directions

The future directions for research on 2,4-Dichloro-6-isopropylpyrimidin-5-amine and similar compounds could involve exploring their potential pharmacological effects, developing new synthetic methods, and investigating their structure-activity relationships .

properties

IUPAC Name

2,4-dichloro-6-propan-2-ylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-3(2)5-4(10)6(8)12-7(9)11-5/h3H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUIYESIGOYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242629
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523617-86-8
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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